molecular formula C11H13FO2 B7997867 1-(3-Fluoro-5-propoxyphenyl)ethanone

1-(3-Fluoro-5-propoxyphenyl)ethanone

Cat. No.: B7997867
M. Wt: 196.22 g/mol
InChI Key: HASCAXSCKCDKKT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-propoxyphenyl)ethanone is an organic compound with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a fluoro group at the 3-position and a propoxy group at the 5-position on the phenyl ring, with an ethanone group attached to the phenyl ring. It is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-(3-Fluoro-5-propoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-fluoro-5-propoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

1-(3-Fluoro-5-propoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted aromatic compounds .

Scientific Research Applications

1-(3-Fluoro-5-propoxyphenyl)ethanone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-propoxyphenyl)ethanone depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

1-(3-Fluoro-5-propoxyphenyl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

1-(3-fluoro-5-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-4-14-11-6-9(8(2)13)5-10(12)7-11/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASCAXSCKCDKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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